Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate
Overview
Description
“Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate” is a complex organic compound. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a chloro group attached to it. The tert-butyl group and the cyanoacetate group are attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazine ring, being aromatic, would contribute to the compound’s stability. The electronegative chlorine atom and the polar cyanoacetate group could potentially influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally. Without specific data on this compound, it’s not possible to provide an analysis of its physical and chemical properties .Scientific Research Applications
Synthesis of Derivative Compounds
Tert-butyl 2-(3-chloropyrazin-2-YL)-2-cyanoacetate is used in the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. These compounds are intermediates in the formation of derivatives of the pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system (Tsizorik et al., 2019).
Synthesis of Triazine Derivatives
The compound plays a role in synthesizing 3-hydrazino-1,2,4-triazin-5(2H)-ones, which are involved in various reactions to create derivatives with potential applications in different fields (Mironovich, 2002).
Preparation of Pyrimidinyl Acetonitriles
It is also instrumental in the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, a compound with potential applications in various fields, including agriculture and pharmaceuticals (Dong-yuan, 2010).
Preparation of Benzyl Cyanides
The compound is used in synthesizing 3-chloro-2-nitro benzyl cyanide, a chemical that could have various industrial applications (Dong-yuan, 2009).
Pyrazole Protecting Group
In some syntheses, tert-butyl groups are used for protecting pyrazoles, indicating a potential role of tert-butyl based compounds like this compound in protecting groups during organic synthesis (Pollock & Cole, 2014).
Luminescent Materials
Derivatives of tert-butyl compounds, such as those involving tert-butyl groups, have been explored in the synthesis of luminescent materials with applications in light-emitting diodes and organic lasers (Zarins et al., 2012).
Photoluminescence Properties
Research on compounds like tert-butyl 2-cyanoacetic acid derivatives has focused on their photoluminescence and amplified spontaneous emission properties, indicating potential applications in optical materials and devices (Pervenecka et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it were found to have biological activity, it could be studied as a potential drug. Alternatively, if it had interesting chemical properties, it could be studied for its potential use in chemical synthesis .
Properties
IUPAC Name |
tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7(6-13)8-9(12)15-5-4-14-8/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNOANHOMYFZOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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